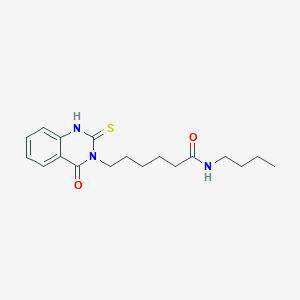

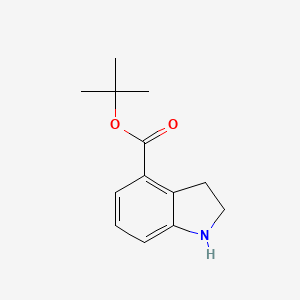

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

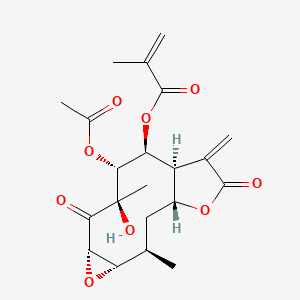

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H9F3N2O3 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrazole derivatives like Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions made it possible to obtain ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole derivatives are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate include a molecular formula of C9H9F3N2O3, an average mass of 250.175 Da, and a monoisotopic mass of 250.056534 Da .科学的研究の応用

Photochromism and Coloration Studies

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative of the subject compound, exhibits photochromism. It shows coloration upon exposure to 366-nm light irradiation in a solid state at room temperature. This coloration disappears upon melting or dissolving in solvents, suggesting potential applications in photoresponsive materials (Yokoyama et al., 2004).

Synthesis of New Heterocyclic Systems

Ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, synthesized from reactions involving ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates, represent a novel heterocyclic system. This synthesis could be crucial for developing new pharmaceutical compounds or materials with unique chemical properties (Chaban, Matiichuk, & Matiychuk, 2020).

Applications in Organic Synthesis

Reactions involving ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate have led to the formation of various organic compounds, such as 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid and its derivatives. These reactions are significant for organic synthesis, providing pathways to create a diverse array of chemical structures for further exploration in medicinal chemistry and material science (Matiichuk, Potopnyk, & Obushak, 2009).

Development of Pyrazole Derivatives

Ethyl 4-[(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea, leading to N-formylated formamides. This reaction demonstrates the versatility of pyrazole derivatives in synthesizing compounds that could have applications in medicinal chemistry or as intermediates in organic synthesis (Ledenyova et al., 2018).

Exploration of Heterocyclic Compounds

Ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates are synthesized through a method involving acetophenone hydrazones. These compounds are valuable for exploring the biological activity and potential applications of novel heterocyclic compounds (Vysokova et al., 2017).

将来の方向性

The future directions for Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate could involve further exploration of its synthesis techniques and biological activity related to pyrazole derivatives . The increasing popularity of pyrazoles in several fields of science suggests potential for new and improved applications .

特性

IUPAC Name |

ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c1-2-17-8(16)7-6(4-15)3-14(13-7)5-9(10,11)12/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDZWUBUZYYHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)

![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)